molecular formula C8H11NO4S B2550982 Ethyl 5-hydroxy-1-methyl-1-oxo-1,2-thiazine-4-carboxylate CAS No. 60804-06-0

Ethyl 5-hydroxy-1-methyl-1-oxo-1,2-thiazine-4-carboxylate

Cat. No.: B2550982
CAS No.: 60804-06-0
M. Wt: 217.24
InChI Key: MPKGXLDRZGFYSY-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-1-methyl-1-oxo-1,2-thiazine-4-carboxylate is a heterocyclic compound that belongs to the class of thiazines Thiazines are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-hydroxy-1-methyl-1-oxo-1,2-thiazine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with thiosemicarbazide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-1-methyl-1-oxo-1,2-thiazine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the ethyl ester group.

Major Products Formed

    Oxidation: Formation of 5-oxo-1-methyl-1,2-thiazine-4-carboxylate.

    Reduction: Formation of 5-hydroxy-1-methyl-1,2-thiazine-4-carboxylate.

    Substitution: Formation of various substituted thiazine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-hydroxy-1-methyl-1-oxo-1,2-thiazine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-1-methyl-1-oxo-1,2-thiazine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Another heterocyclic compound with similar structural features.

    Ethyl 4-hydroxy-2-quinolone: Shares the hydroxyl and carboxylate functional groups.

Uniqueness

Ethyl 5-hydroxy-1-methyl-1-oxo-1,2-thiazine-4-carboxylate is unique due to its thiazine ring structure, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

ethyl 5-hydroxy-1-methyl-1-oxo-1λ6-thia-2-azacyclohexa-1,3,5-triene-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S/c1-3-13-8(11)6-4-9-14(2,12)5-7(6)10/h4-5,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKGXLDRZGFYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=S(=O)(C=C1O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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